

Technical Guide: Pharmacokinetics of (Butan-2-yl)(2-phenylethyl)amine

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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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Executive Summary

(Butan-2-yl)(2-phenylethyl)amine is a synthetic N-substituted phenethylamine derivative characterized by the addition of a sec-butyl group to the nitrogen atom of the phenethylamine (PEA) backbone. Unlike unsubstituted PEA, which has a negligible biological half-life (<10 minutes) due to rapid degradation by Monoamine Oxidase B (MAO-B), the sec-butyl substitution introduces significant steric hindrance. This structural modification serves two primary pharmacokinetic functions: it shields the amine from immediate oxidative deamination and increases lipophilicity, thereby enhancing blood-brain barrier (BBB) permeability.

Primary Application Context: Investigational neuroscience, forensic toxicology, and sympathomimetic drug design.

Physicochemical Profiling

Understanding the physicochemical properties is the prerequisite for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors.

Property	Value (Experimental/Predicted)	Pharmacokinetic Implication
Molecular Formula	C ₁₂ H ₁₉ N	--
Molecular Weight	177.29 g/mol	Small molecule; favorable for passive diffusion.
LogP (Octanol/Water)	-3.2 – 3.4 (Predicted)	High lipophilicity; predicts complete oral absorption and significant CNS penetration.
pKa (Base)	-9.8 – 10.1	Predominantly ionized (cationic) at physiological pH (7.4), but sufficient non-ionized fraction exists for membrane transport.
Stereochemistry	1 Chiral Center (sec-butyl)	Exists as (R)- and (S)- enantiomers. Stereoselective metabolism is highly probable.
Solubility	Low in water (free base); High (HCl salt)	Formulation as a hydrochloride salt is required for aqueous solubility.

Absorption & Bioavailability

Mechanism of Absorption

Due to its lipophilic nature (LogP > 3) and low molecular weight, N-sec-butyl-PEA follows First-Order Kinetics via passive transcellular diffusion.

- **Gastrointestinal (GI) Stability:** The N-sec-butyl group protects the molecule from gastric acid hydrolysis.
- **Permeability:** High. The non-ionized fraction at intestinal pH (6.0–7.4) readily traverses the enterocyte lipid bilayer.

Bioavailability (F)

Unlike PEA, which suffers from extensive presystemic metabolism (First-Pass Effect) by intestinal MAO-A/B, N-sec-butyl-PEA exhibits enhanced oral bioavailability.

- Predicted F: >60% (compared to <5% for PEA).
- Rationale: The bulky N-substituent prevents the molecule from fitting into the catalytic tunnel of MAO enzymes during first-pass transit through the liver.

Distribution

Volume of Distribution (Vd)

The compound is expected to have a large Volume of Distribution ($V_d > 3\text{--}5$ L/kg), indicating extensive tissue binding.

- Protein Binding: Moderate (50–70%). Albumin and Alpha-1-acid glycoprotein (AAG) are the primary carriers.
- CNS Penetration: Rapid. The addition of the four-carbon alkyl chain significantly increases lipid solubility compared to the parent PEA, facilitating rapid equilibration across the Blood-Brain Barrier (BBB).

Metabolism (Core Analysis)

This is the most critical differentiator from standard phenethylamines. The metabolism shifts from direct deamination (MAO-dependent) to oxidative dealkylation (CYP-dependent).

Phase I: Oxidative N-Dealkylation (Major Pathway)

The primary clearance mechanism is N-dealkylation mediated by hepatic Cytochrome P450 enzymes.

- Enzymes Involved: CYP2D6 (major), CYP3A4 (minor).
- Reaction: The sec-butyl group is hydroxylated at the alpha-carbon, leading to an unstable carbinolamine intermediate, which collapses to release 2-Butanone and Phenethylamine (PEA).

- **Significance:** This is a bioactivation-then-inactivation pathway. The metabolite PEA is a potent trace amine but is rapidly destroyed by MAO.

Phase I: N-Hydroxylation (Minor/Toxicological Pathway)

Secondary amines can undergo N-hydroxylation to form N-hydroxy-N-sec-butyl-PEA.

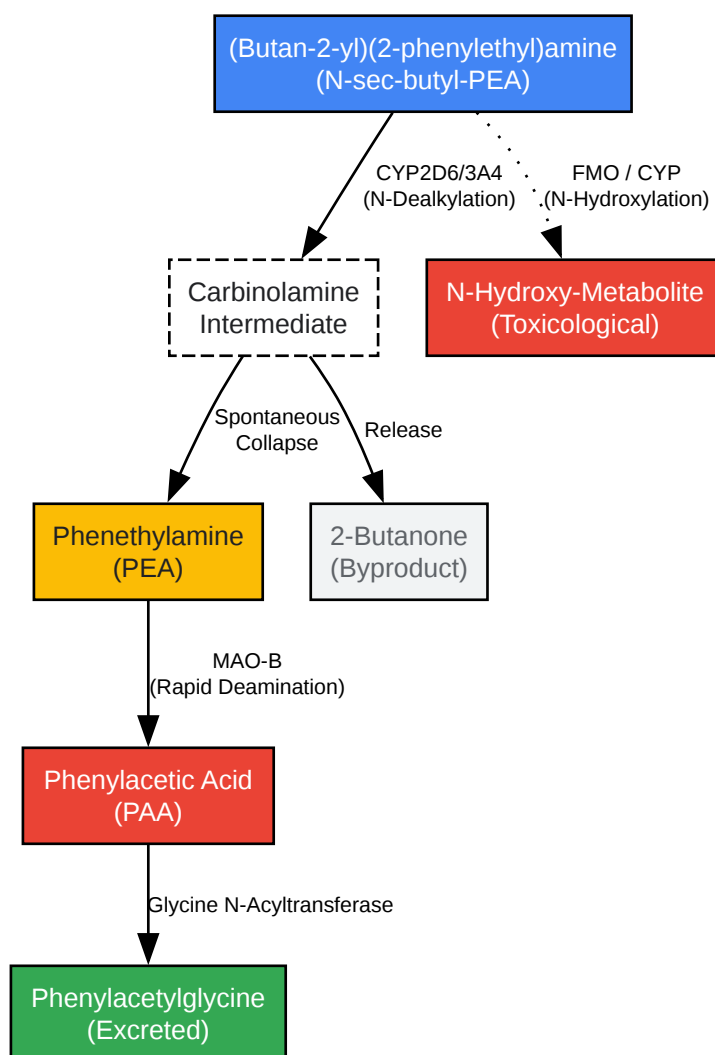
- **Risk:** N-hydroxylamines can oxidize further to nitrones, which may form Metabolic Intermediate (MI) complexes with the heme iron of CYP450, potentially leading to mechanism-based inhibition (suicide inhibition) of the enzyme.

Phase II: Conjugation

Resulting primary amines and subsequent carboxylic acids (Phenylacetic acid) undergo glucuronidation or glycine conjugation (forming Phenylacetylglycine) for renal elimination.

Metabolic Pathway Diagram

The following diagram illustrates the bifurcation between stability and degradation.



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Figure 1: Predicted metabolic cascade of N-sec-butyl-PEA. The rate-limiting step is the initial CYP-mediated dealkylation.

Excretion

- Primary Route: Renal excretion.
- pH Dependence: As a basic drug (pKa ~10), urinary excretion is highly pH-dependent.
 - Acidic Urine (pH < 6.0): Ionization increases; reabsorption decreases; clearance increases.

- Alkaline Urine (pH > 7.5): Non-ionized fraction increases; tubular reabsorption increases; half-life extends.
- Half-Life (t_{1/2}): Estimated at 3–6 hours (human equivalent), significantly longer than PEA (<10 min) but shorter than Methamphetamine (9–12 hours) due to the lability of the secondary amine.

Experimental Protocols

To validate the pharmacokinetics described above, the following standardized protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (

) and metabolic half-life.

- Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
- Incubation Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL final), and Test Compound (1 μM).
- Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-generating system (1 mM NADPH final).
- Sampling: Aliquot 50 μL at t = 0, 5, 15, 30, 45, and 60 min.
- Quenching: Immediately add 150 μL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
- Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
 - Monitoring: Track loss of parent (m/z 178 → 91 transition for tropylium ion).
- Calculation: Plot ln(% remaining) vs. time. Slope

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Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Determine fraction unbound (

) to correct potency estimates.

- Apparatus: RED (Rapid Equilibrium Dialysis) device.
- Setup:
 - Chamber A: Plasma spiked with N-sec-butyl-PEA (5 μ M).
 - Chamber B: Isotonic Phosphate Buffer (PBS).
- Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.
- Analysis: Sample both chambers. Match matrix (add plasma to buffer samples, buffer to plasma samples) before extraction.
- Quantification: LC-MS/MS. Calculate

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